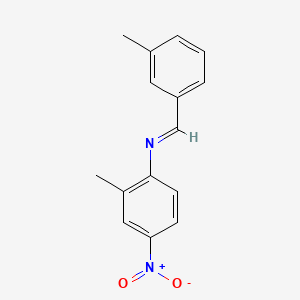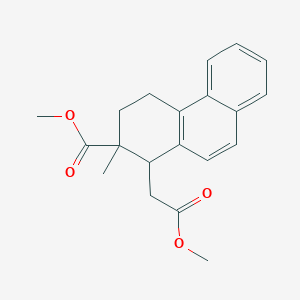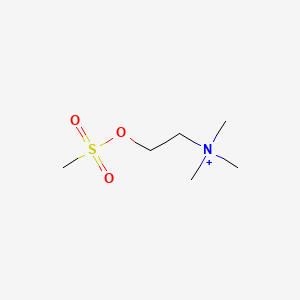
CID 78070658
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78070658” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 78070658” involves several steps, including the selection of appropriate starting materials and reagents, followed by specific reaction conditions to achieve the desired product. The synthetic routes may include processes such as condensation reactions, cyclization, and functional group modifications. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of “this compound” typically involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and safety in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “CID 78070658” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “CID 78070658” is used as a reagent or intermediate in the synthesis of more complex molecules. It may also be studied for its unique chemical properties and reactivity.
Biology
In biological research, the compound may be used to study its effects on biological systems, including its interactions with proteins, enzymes, and cellular pathways.
Medicine
In medicine, “this compound” may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases or conditions. Its pharmacological properties and mechanism of action are subjects of ongoing research.
Industry
In industry, the compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its properties may also make it suitable for use in materials science or nanotechnology.
Wirkmechanismus
The mechanism of action of “CID 78070658” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies on the molecular targets and pathways involved provide insights into how the compound exerts its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “CID 78070658” include those with related chemical structures or functional groups. Examples may include other derivatives of the same chemical family or compounds with similar reactivity.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. This uniqueness may make it particularly valuable for certain applications in research and industry.
Conclusion
The compound “this compound” is a versatile chemical entity with a wide range of applications in scientific research, medicine, and industry Its unique properties and reactivity make it a valuable tool for studying various chemical and biological processes
Eigenschaften
Molekularformel |
C2O4Si4 |
|---|---|
Molekulargewicht |
200.36 g/mol |
InChI |
InChI=1S/C2O4Si4/c7-1(8)3-5-2(9,10)6-4-1 |
InChI-Schlüssel |
JFWFFYXLBKYLKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(OOC(OO1)([Si])[Si])([Si])[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)


![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)

![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)




![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)

![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
![(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B14173385.png)
